molecular formula C22H26O7 B1230723 2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid

2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid

Cat. No. B1230723
M. Wt: 402.4 g/mol
InChI Key: YBEZORYMVISYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[3-[3-hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid is a monocarboxylic acid.

Scientific Research Applications

Application in Immunogenic Keratitis Treatment

The compound's efficacy in treating immunogenic keratitis was investigated through the administration of leukotriene D4 antagonists in rabbit eyes. This treatment resulted in a significant reduction of circular leukocyte infiltration in the cornea, though it did not impact edema or neovascularization significantly (van Delft et al., 1991).

Role in Enhancing Reactivity of -OH Bearing Molecules

Phloretic acid, a compound related to 2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid, has been used to enhance the reactivity of -OH bearing molecules towards benzoxazine ring formation. This approach facilitates the synthesis of bio-based benzoxazine end-capped molecules, offering potential in various applications (Trejo-Machin et al., 2017).

Contribution to Synthesis of Aryloxyphenoxypropionate Herbicides

This compound has played a role in synthesizing aryloxyphenoxypropionate herbicides, which are crucial in agriculture. The method involves converting phenol into a hydroxyphenyl sulfate, followed by reactions with aryl halides and alkyl 2-halopropionates (Watson & Serban, 1995).

Potential in Allosteric Modification of Hemoglobin

Research has been conducted on isomeric series of 2-(aryloxy)-2-methylpropionic acids, structurally related to this compound, for their ability to decrease the oxygen affinity of human hemoglobin. This has implications for treatments requiring a reversal of depleted oxygen supply, such as in ischemia or stroke (Randad et al., 1991).

Use in Synthesizing Trihydroxyphenolic Acids

The compound has been involved in synthesizing trihydroxyphenolic acids, strong antioxidants with potential medicinal uses. This synthesis utilizes p-hydroxyphenylacetate 3-hydroxylase from Acinetobacter baumannii to catalyze the reaction (Dhammaraj et al., 2015).

properties

Molecular Formula

C22H26O7

Molecular Weight

402.4 g/mol

IUPAC Name

2-[4-[3-[3-hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid

InChI

InChI=1S/C22H26O7/c1-2-4-19-20(10-5-16(11-12-23)22(19)26)28-14-3-13-27-17-6-8-18(9-7-17)29-15-21(24)25/h5-10,12,26H,2-4,11,13-15H2,1H3,(H,24,25)

InChI Key

YBEZORYMVISYOA-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC(=C1O)CC=O)OCCCOC2=CC=C(C=C2)OCC(=O)O

Canonical SMILES

CCCC1=C(C=CC(=C1O)CC=O)OCCCOC2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid
Reactant of Route 2
2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid
Reactant of Route 3
2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid
Reactant of Route 4
2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid
Reactant of Route 5
2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid
Reactant of Route 6
2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.